2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-11-6-7-21-15(11)5-4-12-8-13-14(10-19)17(20)22-16(13)18(2,3)9-12/h4-8H,9,20H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVCLUXYAMCIRP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile is a complex organic compound with notable biological activities. This compound features a unique benzothiophene core and various functional groups that contribute to its potential therapeutic applications. Understanding its biological activity is essential for evaluating its use in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 326.48 g/mol. The structure includes a 3-methylthiophenyl group linked via an ethenyl connection, which is significant for its reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antitumor Activity : Several studies have shown that thiophene derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have demonstrated potent activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .
- Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities. The presence of the thiophene ring in the structure enhances its interaction with microbial targets, leading to effective inhibition .
- Anti-inflammatory Effects : Compounds with similar structures have also been reported to exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .
- Analgesic and Anticonvulsant Activities : Some studies suggest that derivatives of benzothiophene may possess analgesic and anticonvulsant properties, making them candidates for pain management therapies .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and survival. Interaction studies often focus on:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act as a modulator of receptors associated with pain and inflammation.
Case Studies
A study conducted on the cytotoxicity of related thiophene compounds found that certain derivatives exhibited high potency against cancer cell lines. For example:
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.30 |
| Compound B | NCI-H460 | 3.10 |
| Compound C | SF-268 | 1.96 |
These findings suggest that structural modifications can significantly influence the biological activity of thiophene derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile exhibit significant anticancer properties. Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Benzothiophene derivatives are noted for their antimicrobial activities. The presence of the thiophene ring in the structure enhances the compound's ability to interact with microbial targets, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant for developing anti-inflammatory drugs. The molecular docking studies indicate promising interactions with biological targets involved in inflammatory pathways .
Synthetic Applications
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Utilizing various reagents to form the desired benzothiophene core.
- Functional Group Modifications : Introducing amino and carbonitrile groups to enhance biological activity and solubility.
Material Science Applications
The unique properties of this compound allow for potential applications in material science:
- Organic Electronics : Due to its conjugated structure, it may be explored as a candidate for organic semiconductors or photovoltaic materials.
- Polymer Chemistry : Its reactivity can be harnessed in polymer synthesis, potentially leading to materials with specific electronic or optical properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of a series of benzothiophene derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Antimicrobial Activity Evaluation
Another study focused on evaluating the antimicrobial efficacy of benzothiophene derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds exhibited notable inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzothiophene Derivatives
Core Saturation and Substituent Effects
- Target Compound: The 6,7-dihydro-1-benzothiophene core introduces partial saturation, reducing aromaticity compared to fully unsaturated benzothiophenes.
- Analog 1: 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (): Features a tetrahydro-benzothiophene ring (more saturated) with a half-chair conformation and axial methyl group. Lacks the ethenyl-thiophene substituent, reducing conjugation length. Exhibits antibacterial/antifungal activity, suggesting the amino-carbonitrile motif is bioactive .
Substituent Diversity and Electronic Properties
- Target Compound : The 5-[2-(3-methylthiophen-2-yl)ethenyl] group extends conjugation, likely red-shifting UV-Vis absorption compared to simpler derivatives. The methylthiophene may enhance lipophilicity.
- Analog 2: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (): Contains a benzylidene-carbonitrile group, but fused to a thiazolopyrimidine ring instead of benzothiophene. IR spectroscopy shows a CN stretch at 2,209 cm⁻¹, comparable to the target compound’s expected ~2,200 cm⁻¹ .
Spectroscopic and Crystallographic Comparison
IR and NMR Signatures
- CN Stretch: Target compound (expected): ~2,200 cm⁻¹ (similar to 2,209–2,219 cm⁻¹ in ).
- Aromatic Protons :
Crystallography and Conformation
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. Key steps include:
- Cyclocondensation : Use of anhydrides (e.g., succinic anhydride) or acylating agents to introduce substituents .
- Substitution Reactions : Amine or thiol groups can be introduced via nucleophilic substitution under inert atmospheres (e.g., N₂) .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) is critical for isolating high-purity products .
Optimization Tips :
- Monitor reaction progress via TLC or LC-MS.
- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of anhydrides) to maximize yield .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Succinic anhydride, CH₂Cl₂, reflux, N₂ | 67–78% | |
| Purification | HPLC (MeCN:H₂O gradient) | >95% purity |
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy :
-
¹H/¹³C NMR : Identify protons and carbons near electron-withdrawing groups (e.g., carbonitrile, C≡N) and confirm stereochemistry of the ethenyl group .
- IR Spectroscopy : Detect functional groups like C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and NH₂ (~3300 cm⁻¹) .
- Mass Spectrometry : HRMS or LC-MS verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Critical Note : Compare experimental data with computed spectra (e.g., PubChem) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s reactivity with biological targets (e.g., enzymes)?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with thiophene/benzothiophene derivatives (e.g., bacterial dihydrofolate reductase) .
- Assay Design :
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Use fluorescence-based assays to monitor inhibition kinetics.
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Include positive controls (e.g., trimethoprim for antibacterial studies) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylthiophene or amino groups) and compare bioactivity trends .
Table 2 : Example Antibacterial Activity Data (Analogous Compounds)
Compound MIC (μg/mL) vs. S. aureus Mechanism Reference Tetrahydrobenzothiophene derivative 12.5 Membrane disruption
Q. How should contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
- Data Cross-Validation :
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Compare XRD crystal structures (e.g., torsion angles, bond lengths) with computational models (DFT) .
-
Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to confirm coupling patterns .
- Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., anhydrous CH₂Cl₂, strict N₂ atmosphere) to rule out solvent/impurity effects .
Case Study : Discrepancies in melting points (e.g., 205–208°C vs. 213–216°C) may arise from polymorphic forms—use DSC to identify phase transitions .
Q. What methodologies are suitable for investigating the compound’s photophysical or electrochemical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Analyze π→π* transitions in the thiophene-benzothiophene conjugated system. Solvent polarity effects can be studied using DMSO vs. hexane .
- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents (e.g., carbonitrile lowers LUMO energy) .
- Computational Modeling : Use Gaussian or ORCA to simulate HOMO/LUMO distributions and correlate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
